

Application Notes and Protocols for Electrophysiology Studies with Fantofarone

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Compound of Interest		
Compound Name:	Fantofarone	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting electrophysiology studies with **Fantofarone**, a potent L-type calcium channel antagonist. The information is intended to assist researchers in designing and executing experiments to investigate the effects of **Fantofarone** on cellular electrophysiology, particularly in cardiac and neuronal cells.

Introduction to Fantofarone

Fantofarone (also known as SR33557) is a novel calcium channel blocker that exhibits high affinity and specificity for L-type calcium channels (Cav1.x).[1] Structurally distinct from other classes of calcium channel antagonists like dihydropyridines, phenylalkylamines, and benzothiazepines, **Fantofarone** offers a unique pharmacological profile. Its primary mechanism of action involves the inhibition of calcium influx through L-type calcium channels, leading to significant effects on cardiovascular and neuronal function.[1][2]

Mechanism of Action

Fantofarone exerts its physiological effects by binding to the $\alpha 1$ subunit of the L-type calcium channel. This binding event allosterically modulates the channel's function, leading to a reduction in the inward calcium current during membrane depolarization. This blockade of calcium entry has several key downstream consequences:



- In Cardiac Myocytes: Reduced calcium influx during the plateau phase of the cardiac action potential leads to a decrease in cardiac contractility.[3][4] It also affects the sinoatrial (SA) node, where it can decrease the heart rate.[2][5]
- In Vascular Smooth Muscle Cells: Inhibition of calcium entry into vascular smooth muscle cells results in vasodilation and a subsequent reduction in blood pressure.[1]
- In Neurons: By blocking L-type calcium channels in neurons, Fantofarone can modulate neurotransmitter release and neuronal excitability.

Quantitative Data Summary

The following tables summarize the inhibitory potency of **Fantofarone** on various ion channels as determined by electrophysiological studies.

Table 1: Inhibitory Concentration (IC50) of **Fantofarone** on L-type Ca2+ Channels

Cell Type	Holding Potential	IC50	Reference
Rat Ventricular Myocytes	Not specified	0.022 μΜ	[6]
Mouse Cardiac Cells	-40 mV	1.4 nM	[7]
Mouse Cardiac Cells	-80 mV	0.15 μΜ	[7]
Chick Dorsal Root Ganglion Neurons	-80 mV	0.35 μΜ	[6]

Table 2: Inhibitory Concentration (IC50) of **Fantofarone** on Other Voltage-Gated Ca2+Channels



Channel Type	Cell Type	IC50	Reference
N-type	Chick Dorsal Root Ganglion Neurons	~5 μM	[6]
P-type	Rat Cerebellar Purkinje Neurons	~5 μM	[6]
T-type	Chick Dorsal Root Ganglion Neurons	No significant effect	[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for L-type Ca2+ Current Measurement

This protocol outlines the methodology for recording L-type calcium currents in isolated cardiomyocytes or neurons and assessing the inhibitory effect of **Fantofarone**.

4.1.1. Materials

- Cells: Freshly isolated cardiomyocytes or cultured neuronal cells (e.g., dorsal root ganglion neurons).
- External (Bath) Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP.
 pH adjusted to 7.2 with CsOH.
- **Fantofarone** Stock Solution: Prepare a 10 mM stock solution of **Fantofarone** in DMSO. Further dilute in the external solution to the desired final concentrations.
- Patch-clamp setup: Amplifier, micromanipulator, perfusion system, and data acquisition software.

4.1.2. Procedure

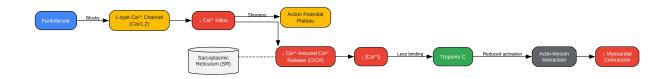


- Cell Preparation: Isolate or culture cells on glass coverslips suitable for microscopy and patch-clamp recording.
- Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- Establish Whole-Cell Configuration:
 - Mount the coverslip in the recording chamber and perfuse with the external solution.
 - \circ Approach a target cell with the patch pipette and form a giga-ohm seal (>1 G Ω).
 - Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
- Voltage-Clamp Protocol:
 - Hold the cell membrane at a holding potential of -80 mV.
 - To inactivate sodium and T-type calcium channels, apply a prepulse to -40 mV for 500 ms.
 - Elicit L-type calcium currents by applying a depolarizing test pulse to 0 mV for 200 ms.
 - Repeat this protocol at a frequency of 0.1 Hz to monitor the current amplitude.
- Fantofarone Application:
 - After obtaining a stable baseline recording of the L-type calcium current, perfuse the recording chamber with the external solution containing the desired concentration of Fantofarone.
 - Allow sufficient time for the drug to equilibrate and for the current to reach a new steadystate level.
 - To determine the dose-response relationship, apply increasing concentrations of Fantofarone.
- Data Analysis:



- Measure the peak inward current amplitude before and after the application of Fantofarone.
- Calculate the percentage of current inhibition for each concentration.
- Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations Signaling Pathway of Fantofarone in a Cardiomyocyte

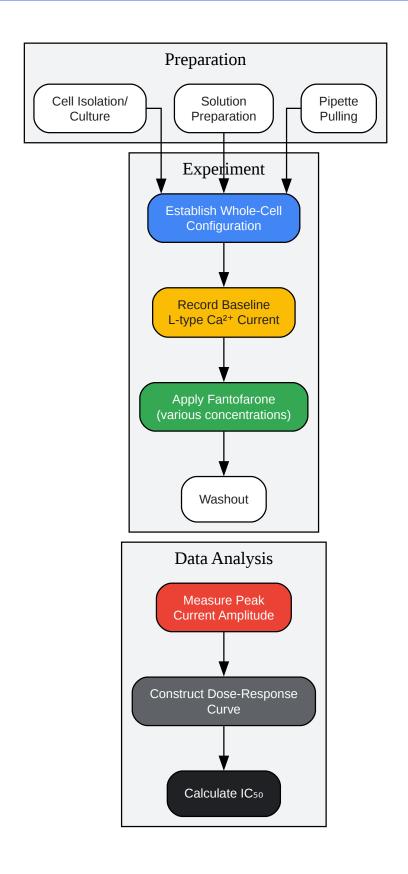


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Caption: Fantofarone's mechanism in cardiomyocytes.

Experimental Workflow for Fantofarone Electrophysiology





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Caption: Workflow for patch-clamp analysis of **Fantofarone**.



Fantofarone's Effect on Vascular Smooth Muscle Contraction



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